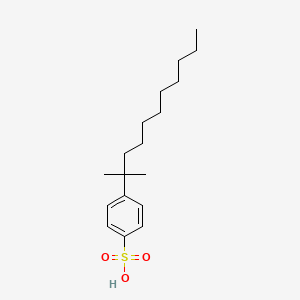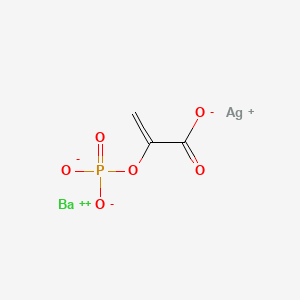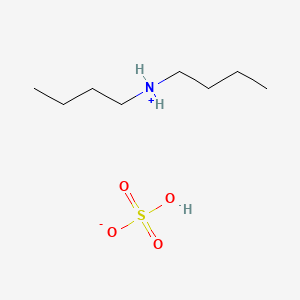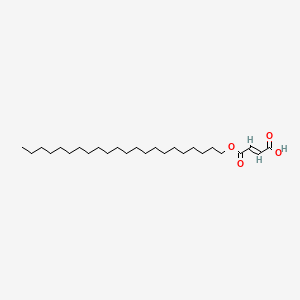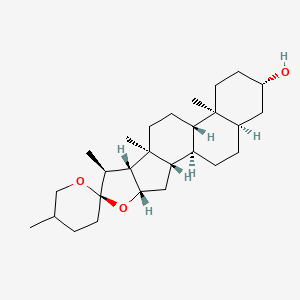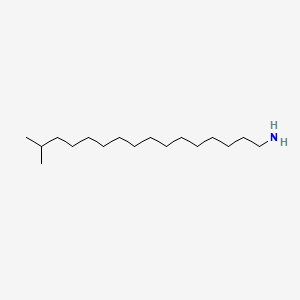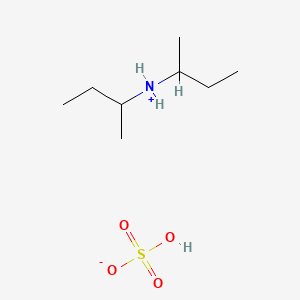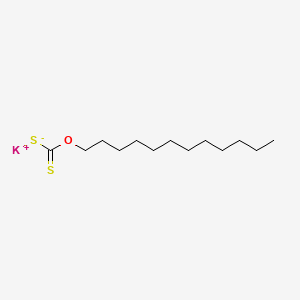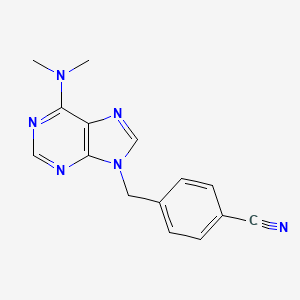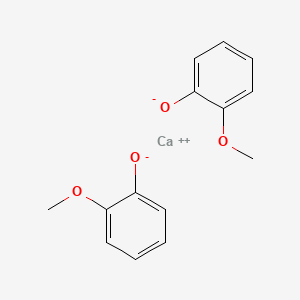
Calcium bis(2-methoxyphenolate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis(2-methoxyphenolate) is an organometallic compound with the chemical formula C14H14CaO4 It is composed of calcium ions coordinated with two 2-methoxyphenolate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Calcium bis(2-methoxyphenolate) can be synthesized through a straightforward reaction between calcium salts and 2-methoxyphenol. One common method involves the reaction of calcium chloride with 2-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of calcium bis(2-methoxyphenolate) may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow processes can be employed to achieve efficient production. The use of high-purity starting materials and controlled reaction environments are crucial to obtaining high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions: Calcium bis(2-methoxyphenolate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenol derivatives
Wissenschaftliche Forschungsanwendungen
Calcium bis(2-methoxyphenolate) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of calcium bis(2-methoxyphenolate) involves its interaction with various molecular targets. The compound can chelate metal ions, which may influence enzymatic activities and cellular processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its coordination with calcium ions can modulate calcium signaling pathways, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Calcium bis(2-methoxyphenolate) can be compared with other similar compounds such as:
Calcium bis(2-hydroxyphenolate): Similar structure but with hydroxyl groups instead of methoxy groups.
Calcium bis(2-chlorophenolate): Contains chlorine substituents instead of methoxy groups.
Calcium bis(2-nitrophenolate): Contains nitro groups instead of methoxy groups.
Uniqueness: The presence of methoxy groups in calcium bis(2-methoxyphenolate) imparts unique electronic and steric properties, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
94088-18-3 |
|---|---|
Molekularformel |
C14H14CaO4 |
Molekulargewicht |
286.34 g/mol |
IUPAC-Name |
calcium;2-methoxyphenolate |
InChI |
InChI=1S/2C7H8O2.Ca/c2*1-9-7-5-3-2-4-6(7)8;/h2*2-5,8H,1H3;/q;;+2/p-2 |
InChI-Schlüssel |
XCAYHQZOICITNW-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=CC=C1[O-].COC1=CC=CC=C1[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


